2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a piperidin-4-ylmethyl group at position 4. The dihydropyridazin-3-one moiety is linked via a methylene group, with a pyridin-4-yl substituent at position 5. The piperidine and pyridine groups may enhance solubility and target binding through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-15-23-24-19-3-4-20(26-29(15)19)27-12-8-16(9-13-27)14-28-21(30)5-2-18(25-28)17-6-10-22-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUCGAAKCPSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure incorporates multiple pharmacophores that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer treatment. Its design is based on the incorporation of triazole and pyridazine moieties known for their therapeutic potentials.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance:
- In vitro Studies : A related compound with an analogous structure demonstrated excellent anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values as low as 0.15 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The proposed mechanism of action involves the inhibition of specific kinases such as c-Met, which plays a crucial role in cell signaling pathways related to tumor growth and metastasis. The compound's ability to modulate these pathways indicates its potential as a therapeutic agent in oncology.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- C-Met Inhibition : A study indicated that triazolo[4,3-b]pyridazine derivatives could inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM) . This inhibition is critical for preventing tumor growth and invasion.
- Cell Cycle Analysis : Flow cytometry analyses have shown that treatment with these compounds leads to cell cycle arrest in the G1 phase, indicating a halt in cellular proliferation .
- Apoptosis Induction : Annexin V-FITC/PI staining assays revealed increased apoptosis in treated cells, suggesting that the compound induces programmed cell death in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Impact: Piperidine/piperazine groups improve solubility and target engagement across analogues. The target compound’s dihydropyridazinone may reduce metabolic oxidation compared to AZD5153’s methoxy group .
- Bivalent Binding : AZD5153’s enhanced potency underscores the value of multivalent interactions, a feature absent in the target compound but worth exploring in derivatives .
- Synthetic Strategies : –3 highlight isomerization and cyclization methods applicable to optimizing the target compound’s regioselectivity .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolo-pyridazine formation | NaH in DMF, 80°C | 65–75 | |
| Piperidine coupling | Ethanol reflux, 12 h | 50–60 |
Basic: Which characterization techniques are essential for confirming its structure and purity?
Answer:
Robust analytical methods are required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological testing) .
Note : X-ray crystallography, though not directly cited here, is recommended for resolving ambiguous structural features in analogs .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic couplings .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may reduce side products .
- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress decomposition in sensitive steps .
Case Study : In triazolo-pyridazine etherification, replacing ethanol with DMF increased yield from 50% to 72% .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
Q. Table 2: Comparative Biological Activity of Analogous Compounds
| Compound | Structural Feature | IC50 (nM) | Target | Reference |
|---|---|---|---|---|
| Analog A | 3-Methyl-triazolo | 12 ± 2 | p38 MAPK | |
| Analog B | 7-Cyclobutyl | 45 ± 5 | TAK1 |
Recommendation : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., SPR for binding affinity).
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require:
- Systematic Modifications : Vary substituents (e.g., pyridin-4-yl vs. phenyl) to map pharmacophore regions .
- Computational Modeling : Molecular docking to predict interactions with targets like protein kinases .
- Biological Profiling : Test derivatives across multiple assays (e.g., antiproliferative, kinase inhibition) .
Example : Replacing the pyridin-4-yl group with a morpholine ring in an analog reduced cytotoxicity but improved solubility .
Basic: What safety precautions are recommended for handling this compound in the lab?
Answer:
While specific toxicity data is limited for this compound, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
- Waste Disposal : Follow institutional guidelines for organic waste containing heterocycles .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
Scale-up hurdles include:
- Purification Bottlenecks : Replace column chromatography with recrystallization or automated flash systems .
- Reagent Availability : Source cost-effective catalysts (e.g., Ni instead of Pd for cross-couplings).
- Process Optimization : Use continuous flow reactors to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
